molecular formula C7H10F3NO2 B2861579 Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid CAS No. 1909287-05-3

Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B2861579
CAS No.: 1909287-05-3
M. Wt: 197.157
InChI Key: IWBOSHUHSBAEKF-CRCLSJGQSA-N
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Description

Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid group, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)piperidine-2-carboxylic acid: Lacks the racemic mixture and may have different stereochemical properties.

    2-(trifluoromethyl)piperidine-3-carboxylic acid: Positional isomer with different chemical and biological properties.

    3-(trifluoromethyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both trifluoromethyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBOSHUHSBAEKF-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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